
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The electron-withdrawing nitro group and electron-donating methoxy groups could influence the compound’s electronic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amine group could participate in condensation reactions, and the nitro group could be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro group and amine could increase its solubility in polar solvents .科学的研究の応用
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, which are part of the compound’s structure, have been studied for their anticancer properties . The presence of the thiadiazolyl and nitrobenzamide groups could potentially enhance these properties, making this compound a candidate for anticancer drug development.
Biochemical Research: Proteomics
The fluorophenyl group in the compound is similar to structures used in proteomics research . This suggests that the compound could be used in the study of protein interactions and functions, possibly as a tagging agent to visualize or quantify proteins.
Organic Electronics: Semiconductor Properties
Compounds containing thiophene rings are known to be used in organic semiconductors . The specific structure of this compound might offer unique electronic properties suitable for the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Material Science: Corrosion Inhibition
Thiophene-based molecules are utilized as corrosion inhibitors . The compound could be explored for its effectiveness in protecting metals from corrosion, which is crucial in extending the life of metal components in various industries.
Pharmacology: Anti-inflammatory and Analgesic Effects
The structural similarity to known anti-inflammatory drugs suggests that this compound could have potential applications in the treatment of inflammation and pain . Further research could explore its effectiveness and mechanism of action.
Microbiology: Antimicrobial Activity
Thiophene derivatives have shown antimicrobial activity . This compound could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antimicrobial agent.
Neuroscience: Sodium Channel Blockade
Given the structural resemblance to articaine, a known sodium channel blocker , this compound could be investigated for its potential use in neurological research, particularly in studies related to pain transmission and local anesthesia.
Cardiovascular Research: Antihypertensive and Anti-atherosclerotic Effects
The compound’s structure hints at possible antihypertensive and anti-atherosclerotic effects . It could be valuable in cardiovascular research, contributing to the development of treatments for hypertension and atherosclerosis.
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O6S2/c1-30-14-7-10(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-12-6-4-3-5-11(12)20/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRETJJTDDUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)
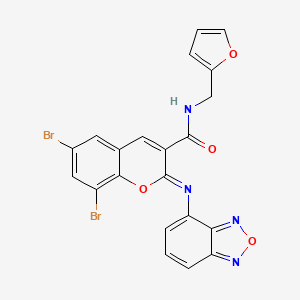
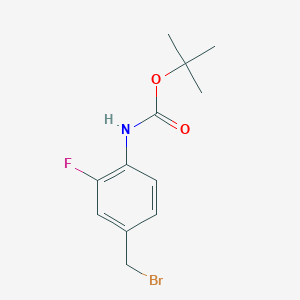

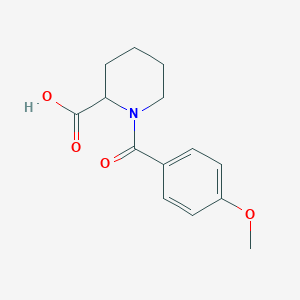
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)
![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)
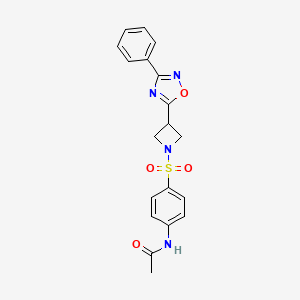

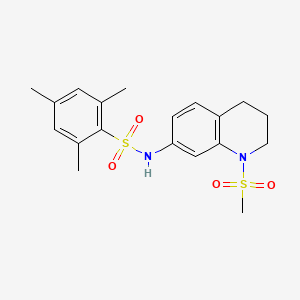


![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)
